Glyoxylic acid

Übersicht

Beschreibung

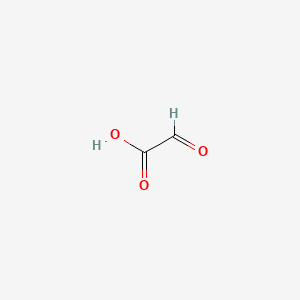

Glyoxylic acid (C₂H₂O₃), also known as oxoacetic acid, is a simple dicarboxylic acid with a ketone functional group. It exists as a colorless, hygroscopic crystalline solid or as a 50% aqueous solution . Its molecular structure (Figure 1) distinguishes it from other carboxylic acids by the presence of both a carbonyl (C=O) and a carboxyl (-COOH) group, enabling unique reactivity in organic synthesis and biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glyoxylic acid can be synthesized through various methods:

Oxidation of Glyoxal: This method involves the oxidation of glyoxal in an aqueous solution with 65% nitric acid at temperatures ranging from 40 to 90°C.

Ozonolysis of Maleic Acid: This method involves the oxidative cleavage of maleic acid or its esters using ozone.

Electrochemical Methods: this compound can be prepared from oxalic acid using lead dioxide cathodes in a sulfuric acid electrolyte.

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of glyoxal using nitric acid. This method is preferred due to its high yield and efficiency .

Analyse Chemischer Reaktionen

Glyoxylsäure durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation: Glyoxylsäure kann mit starken Oxidationsmitteln wie Salpetersäure zu Oxalsäure oxidiert werden.

Reduktion: Sie kann mit Reduktionsmitteln wie Natriumborhydrid zu Glykolsäure reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Salpetersäure, Ozon.

Reduktionsmittel: Natriumborhydrid.

Reaktionsbedingungen: Wässrige Lösungen, Temperaturen im Bereich von 40 bis 90 °C.

Hauptprodukte, die gebildet werden:

Oxalsäure: Durch Oxidation gebildet.

Glykolsäure: Durch Reduktion gebildet.

4-Hydroxymandelsäure: Durch Substitution mit Phenolen gebildet.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Glyoxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notable derivatives synthesized from this compound include:

| Compound | Uses |

|---|---|

| D,L-p-hydroxyphenylglycine | Antidepressant and analgesic |

| D,L-p-hydroxyphenylhydantoin | Anticonvulsant |

| Lamivudine | Antiretroviral for HIV treatment |

| Sulindac | Non-steroidal anti-inflammatory drug |

This compound's role in drug development is underscored by its ability to facilitate the production of complex molecules through various reaction pathways .

Agricultural Applications

In agriculture, this compound is utilized to synthesize agrochemicals, including herbicides and fungicides. Its derivatives have shown efficacy against specific plant pathogens:

| Fungicide | Target Pathogen |

|---|---|

| GXA derivatives | Plasmopara viticola (grape downy mildew) |

| GXA derivatives | Phytophthora infestans (potato late blight) |

These compounds exhibit protective and curative properties, making them valuable in crop protection strategies .

Cosmetic and Personal Care Products

This compound is widely employed in the cosmetic industry, particularly in hair care products as a straightening agent. It is favored for its ability to penetrate hair fibers effectively:

- Hair Straightening : this compound is used in formulations to replace formaldehyde, providing a safer alternative with reduced skin irritation risks .

- Skin Care : this compound derivatives like allantoin are included in creams for their keratolytic effects, promoting skin regeneration and softening .

Materials Science

This compound plays a role in materials science, particularly in polymer chemistry and textile processing:

- Polymer Modification : It is used to modify polymers to enhance properties such as flame retardancy and UV stability .

- Textile Industry : this compound acts as a bleaching agent and fixing agent during dyeing processes .

Food Industry

In the food sector, this compound serves as a flavoring agent and a precursor for food additives. Its use enhances flavor profiles in various products:

Biomedical Research

Recent studies highlight this compound's potential in biomedical applications, including tissue engineering and drug delivery systems. Its reactivity allows it to be utilized in developing innovative biomaterials .

Case Study 1: Hair Care Products

A study demonstrated that combining this compound with glycolic acid enhances hair straightening effects while minimizing odor and color fading associated with prolonged use of this compound alone. This combination was evaluated using liquid chromatography-mass spectrometry to quantify penetration into hair fibers .

Case Study 2: Agricultural Efficacy

Research on GXA derivatives showed significant antifungal activity against oomycetes, leading to improved crop yields when applied as fungicides. Field trials confirmed their effectiveness against late blight on potatoes and downy mildew on grapes .

Wirkmechanismus

Glyoxylic acid is compared with other similar compounds such as:

Acetic Acid: Unlike this compound, acetic acid does not have an aldehyde functional group.

Glycolic Acid: Glycolic acid has a hydroxyl group instead of an aldehyde group, making it less reactive in certain reactions.

Oxalic Acid: Oxalic acid has two carboxyl groups, whereas this compound has one carboxyl group and one aldehyde group.

Uniqueness: this compound’s bifunctional nature, with both an aldehyde and a carboxylic acid group, makes it a versatile reagent in organic synthesis. Its ability to undergo various types of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular weight: 74.035 g/mol

- Melting point: ~98°C (anhydrous)

- Boiling point: ~111°C (decomposes)

- Solubility: Highly soluble in water, ethanol, and ether .

Biological and Industrial Roles :

Glyoxylic acid is a critical intermediate in the glyoxylate cycle , a metabolic pathway bypassing the TCA cycle to convert fatty acids into carbohydrates in plants and microorganisms . Industrially, it is used in synthesizing pharmaceuticals (e.g., allantoin, vanillin), agrochemicals, and polymers . It also serves as a precursor in hair-straightening formulations and electroplating solutions .

This compound shares structural and functional similarities with several organic acids. Below is a detailed comparison:

Glycolic Acid (C₂H₄O₃)

Key Differences :

- This compound’s ketone group enhances its electrophilicity, making it more reactive in condensation reactions (e.g., Petasis reactions for phenylglycine synthesis) .

Glyoxal (C₂H₂O₂)

Research Findings :

- In bone matrix studies, glyoxal generated carboxymethyllysine (CML) 1.5× faster than this compound under identical conditions (72-hour reaction; p < 0.000) .

- Glyoxal’s volatility increases indoor air health risks, while this compound’s non-volatile nature limits airborne exposure .

Oxalic Acid (C₂H₂O₄)

| Property | This compound | Oxalic Acid |

|---|---|---|

| Acidity (pKa) | 1.25 (carboxyl), 3.16 (ketone) | 1.25, 4.14 |

| Toxicity | Moderate (EC₃ = 5.05% in LLNA) | High (nephrotoxic) |

| Applications | Flavoring agents, electroplating | Cleaning agents, rust removal |

Analytical Differentiation :

- In spectrophotometric assays, this compound reacts with tryptophan to form a leuco compound (λmax = 560 nm), while oxalic acid lacks this chromogenic response .

Formaldehyde (CH₂O)

| Property | This compound | Formaldehyde |

|---|---|---|

| Electroplating | Lower deposit resistivity | Higher resistivity variability |

| Hair Treatment | Causes cuticle damage | Increases cuticle irregularity |

| Carcinogenicity | Non-carcinogenic | Group 1 carcinogen (IARC) |

Research Findings :

- In electroplating, this compound-based solutions (e.g., GHCHT) produced deposits with resistivity 20% lower than formaldehyde-based solutions .

- Hair treated with this compound showed 30% greater mass loss compared to formaldehyde-treated samples .

Data Tables

Table 1. Physical and Chemical Properties

| Compound | Molecular Formula | Functional Groups | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | C₂H₂O₃ | Carboxyl, ketone | 98 | 111 (decomposes) |

| Glycolic acid | C₂H₄O₃ | Carboxyl, hydroxyl | 79 | 100 |

| Glyoxal | C₂H₂O₂ | Aldehyde (2×) | -15 | 51 |

Research Highlights

- Synthetic Applications : this compound enables enantioselective synthesis of phenylglycine derivatives via Petasis reactions, achieving >90% yields in pharmaceutical intermediates .

- Metabolic Pathways : In Pseudomonas putida, this compound accumulates during ethylene glycol metabolism, with proteomics revealing AceA (isocitrate lyase) as a key enzyme .

- Analytical Methods : HPLC with fluorescence detection achieves this compound quantification at 5 nmol/L, surpassing ion chromatography and polarography .

Biologische Aktivität

Glyoxylic acid (GA), an α-keto acid metabolite derived from glycine, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological effects of GA, including its role in muscle differentiation, metabolic pathways, and potential applications in agriculture and medicine.

This compound is a small organic compound that serves as an intermediate in various metabolic pathways. It is produced in the body primarily through the breakdown of glycine and other amino acids. GA is involved in the synthesis of oxalate, which can contribute to urinary stone formation, but it also plays a crucial role in amino acid metabolism and mitochondrial biogenesis .

1. Myogenesis and Muscle Differentiation

One of the most notable biological activities of this compound is its ability to promote myogenesis. Research conducted on C2C12 mouse myoblasts demonstrated that GA enhances muscle cell differentiation without inducing cytotoxicity. Key findings include:

- Increased Expression of Myogenic Markers : Treatment with GA resulted in a dose-dependent increase in mRNA levels of Myod1 and Myog, which are essential for muscle differentiation. Conversely, the expression of Pax7, a marker for satellite cells, decreased with GA treatment .

- Mitochondrial Biogenesis : GA treatment significantly elevated the expression of genes associated with mitochondrial biogenesis, such as PPARGC1A (PGC-1α), suggesting that GA may enhance energy metabolism in muscle cells .

2. Metabolic Effects

This compound influences various metabolic pathways:

- Amino Acid Profiles : GA alters intracellular levels of amino acids, increasing concentrations of glycine, serine, and alanine in C2C12 cells. This suggests that GA may enhance amino acid availability for protein synthesis during muscle regeneration .

- Impact on Organic Acids : The treatment also resulted in increased levels of citric acid and succinic acid, indicating enhanced activity of the tricarboxylic acid (TCA) cycle .

Agricultural Applications

This compound has been investigated for its role in fruit ripening processes. A study on 'D'Anjou' pear fruit revealed that GA could overcome the ripening blockage induced by 1-Methylcyclopropene (1-MCP). Key findings include:

- Accelerated Ripening : GA treatment led to decreased fruit firmness and increased internal ethylene production, vital indicators of ripening .

- Gene Expression Changes : Transcriptomic analyses showed that GA treatment activated genes involved in the TCA cycle and fatty acid metabolism, linking multiple metabolic pathways to stimulate fruit ripening .

Case Study 1: Myogenesis in C2C12 Cells

In a controlled study involving C2C12 cells treated with varying concentrations of GA (0–0.8 mM), it was found that:

| Concentration (mM) | Myod1 Expression (Relative Units) | Myog Expression (Relative Units) |

|---|---|---|

| 0 | Baseline | Baseline |

| 0.4 | 2.5 | 3.0 |

| 0.8 | 5.0 | 6.5 |

The results indicated a significant increase in myogenic marker expression correlating with higher concentrations of GA .

Case Study 2: Ripening Induction in Pears

In experiments assessing the effects of GA on pear fruit treated with 1-MCP:

| Treatment Group | Firmness (kg) | Internal Ethylene Production (µL/L) |

|---|---|---|

| Control | 6.5 | 10 |

| GA Treated | 4.0 | 30 |

This data shows that GA-treated pears exhibited significantly lower firmness and higher ethylene production compared to controls, indicating enhanced ripening .

Q & A

Basic Research Questions

Q. What is the equilibrium relationship between glyoxylic acid and its geminal diol (dihydroxyacetic acid) in aqueous solutions, and how does this impact experimental design?

This compound (CAS 298-12-4) and its monohydrate (CAS 563-96-2) exist in equilibrium in aqueous solutions, with the gem-diol form (dihydroxyacetic acid) being predominant due to thermodynamic stability . This equilibrium complicates isolation and characterization, necessitating techniques like nuclear magnetic resonance (NMR) or pH-controlled experiments to study reaction mechanisms. Researchers must account for this equilibrium when designing protocols for synthesis, toxicity assays, or analytical quantification, as the reactive aldehyde group in this compound may participate in unintended side reactions .

Q. What synthetic routes are commonly employed for this compound production, and how do they influence purity and yield?

This compound is primarily synthesized via nitric acid oxidation of glyoxal, though electrochemical and catalytic oxidation methods are also explored . The nitric acid route often yields aqueous solutions (~50% w/v), requiring purification steps like distillation or ion-exchange chromatography to remove residual nitric acid and byproducts (e.g., oxalic acid). Researchers must optimize reaction parameters (temperature, pH, catalyst) to minimize side reactions, as impurities can skew downstream applications in pharmaceuticals or agrochemicals .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is widely used for this compound quantification, especially in biological or environmental samples . Reverse-phase columns (C18) with mobile phases buffered at pH 2.5–3.0 enhance peak resolution by stabilizing the aldehyde form. For structural analysis, Fourier-transform infrared (FT-IR) and NMR spectroscopy are critical for identifying tautomeric forms and reaction intermediates .

Advanced Research Questions

Q. How can contradictory toxicological data on this compound’s skin irritation vs. sensitization potential be reconciled?

While this compound’s acidic nature (pKa ~3.1) suggests skin irritation, in vivo studies indicate it is not a direct irritant but a sensitizer (EC3 = 5.05% in LLNA assays) . This discrepancy arises from its equilibrium with the gem-diol form, which may reduce direct reactivity. Researchers should use read-across data from glycolic acid (structurally similar) to model dermal absorption and irritation thresholds, while employing phenotypic assays (e.g., KeratinoSens™) to confirm sensitization mechanisms .

Q. What role does this compound play in delayed graft function (DGF) post-kidney transplantation, and how can its toxicity be mitigated?

Elevated this compound levels correlate with increased DGF risk due to its nephrotoxic effects, independent of oxalic acid . In contrast, glycolic acid exhibits protective properties. Researchers should employ multivariable regression models to differentiate their effects in clinical cohorts and explore chelation therapies or enzymatic pathways (e.g., aldehyde dehydrogenase) to neutralize this compound in renal tissues .

Q. How does this compound’s photochemical behavior influence its environmental fate and analytical detection?

Under UV irradiation, this compound undergoes α-cleavage, producing glyoxal and reactive intermediates (e.g., formic acid) . This photodegradation complicates environmental persistence studies, requiring quenching agents (e.g., 2,4-dinitrophenylhydrazine) to stabilize intermediates for UHPLC-MS analysis. Researchers must also consider diurnal variations in natural waters when modeling atmospheric or aquatic degradation pathways .

Q. What challenges arise in formulating this compound for controlled-release applications in cosmetic research?

This compound’s reactivity and equilibrium with the gem-diol form limit stability in formulations. Encapsulation techniques (e.g., liposomes or cyclodextrin complexes) can enhance penetration and reduce scalp irritation in hair-straightening products . Researchers should optimize pH (3.5–4.0) and use antioxidants (e.g., ascorbic acid) to prevent formaldehyde generation during thermal aging .

Q. How can computational models improve predictions of this compound’s biodegradation and bioaccumulation potential?

While experimental data on this compound’s biodegradation are limited, QSAR models predict low bioaccumulation (BCF ≈3) due to high hydrophilicity (log Kow = -1.4) . Researchers should integrate these models with microbial degradation assays (e.g., OECD 301D) to validate pathways and identify key metabolites in wastewater treatment systems .

Q. Methodological Considerations

- Toxicity Studies : Use glycolic acid as a read-across surrogate for inhalation and dermal exposure assessments .

- Analytical Workflows : Employ isotopically labeled standards (e.g., ¹³C-glyoxylic acid) to correct for matrix effects in HPLC-MS .

- Environmental Monitoring : Combine photolysis experiments with kinetic modeling to assess this compound’s role in secondary organic aerosol formation .

Eigenschaften

IUPAC Name |

oxaldehydic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O3/c3-1-2(4)5/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLFWLYXYJOTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O3 | |

| Record name | GLYOXYLIC ACID (50% OR LESS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2706-75-4 (hydrochloride salt), 2990-19-4 (calcium salt) | |

| Record name | Glyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021594 | |

| Record name | Glyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Supplied as a 50% aqueous solution. Colorless to straw yellow. (USCG, 1999), Liquid, Solid with an obnoxious odor; Deliquesces quickly to form a syrup in contact with air; [Merck Index] Found as colorless to straw-yellow 50% aqueous solution; [CAMEO] 50% aqueous solution is colorless to light yellow viscous liquid; [MSDSonline] | |

| Record name | GLYOXYLIC ACID (50% OR LESS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyoxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyoxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water; slightly soluble in ethanol, ethyl ether, and benzene | |

| Record name | GLYOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.342 (USCG, 1999) - Denser than water; will sink, 1.42 @ 20 °C/4 °C | |

| Record name | GLYOXYLIC ACID (50% OR LESS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.06 [mmHg] | |

| Record name | Glyoxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Monoclinic crystals from water, Rhombic prisms obtained from water with 1/2 mol of water of crystallization. | |

CAS No. |

298-12-4, 563-96-2 | |

| Record name | GLYOXYLIC ACID (50% OR LESS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyoxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyoxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glyoxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyoxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-dihydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ39C92HH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyoxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

98 °C, Crystals from water; melting point: 70-75 °C; obnoxious odor; strong corrosive acid; K= 4.6X10-4; deliquesces; attacks most stable metals except certain stainless steel alloys; aq soln tend to acquire a yellow tint. /glyoxylic acid hemihydrate/, Crystals; MP: approx 50 °C; highly hygroscopic /Glyoxylic acid monohydrate/, -93 °C | |

| Record name | Glyoxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLYOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glyoxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.